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Compound of Interest

2-(Methylsulfonyl)-10h-
Compound Name:
phenothiazine

Cat. No.: B131000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-
(methylsulfonyl)-10H-phenothiazine, a key heterocyclic compound relevant in medicinal
chemistry and materials science. This document details experimental methodologies for its
synthesis and characterization and presents its spectroscopic data in a clear, structured format
for ease of reference and comparison.

Introduction

2-(methylsulfonyl)-10H-phenothiazine belongs to the phenothiazine class of compounds,
which are foundational structures in the development of pharmaceuticals, particularly
antipsychotic and antihistaminic drugs. The addition of a methylsulfonyl group at the 2-position
significantly modifies the electronic properties of the phenothiazine ring system, influencing its
biological activity and potential applications. Accurate spectroscopic data is crucial for the
unambiguous identification, purity assessment, and structural elucidation of this compound and
its derivatives in research and development settings.

Synthesis and Spectroscopic Characterization
Workflow
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The general workflow for obtaining and characterizing 2-(methylsulfonyl)-10H-phenothiazine
involves a multi-step synthesis followed by purification and a suite of spectroscopic analyses to
confirm the structure and purity of the final product.
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Caption: Workflow for the synthesis and spectroscopic analysis of 2-(methylsulfonyl)-10H-
phenothiazine.

Experimental Protocols
Synthesis Protocol

Several synthetic routes for 2-(methylsulfonyl)-10H-phenothiazine have been reported. A
common approach involves a coupling reaction followed by cyclization. The following is a
representative protocol derived from patent literature.[1][2]

o Hydrogenation: 2-nitro-4-methylsulfonyl thiophenol is used as a starting material and
undergoes a hydrogenation reduction reaction to yield 2-amino-4-methylsulfonyl thiophenol.
This is typically carried out using a catalyst like Raney nickel in a solvent such as methanol.

[2]

o Coupling Reaction: The resulting 2-amino-4-methanesulfonyl thiophenol is then reacted with
an ortho-dihalobenzene, such as o-dichlorobenzene, in a C-N/C-S coupling reaction.[2]

e Cyclization: The reaction is facilitated by an iron salt catalyst (e.g., ferric chloride) and a
ligand in a suitable solvent like DMF.[2] The mixture is heated under an inert atmosphere for
several hours (e.g., 6-24 hours at 80-120 °C).[2]

» Work-up and Purification: After the reaction is complete, the mixture is cooled, and the
product is isolated through standard work-up procedures, which may include filtration and
extraction. The crude product is then purified, typically by recrystallization from a suitable
solvent system (e.g., chloroform/ethanol), to yield the final brown solid product.[1]

Spectroscopic Analysis Protocols

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and *C NMR spectra are recorded
on a spectrometer (e.g., 500 MHz). The purified compound is dissolved in a deuterated
solvent, commonly chloroform-d (CDCIs), with tetramethylsilane (TMS) used as an internal
standard.

« Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The
solid sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an
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Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard

range of 4000-400 cm™1,

e Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, often

with an electron ionization (EI) source for fragmentation analysis or electrospray ionization

(ESI) for accurate mass determination. The molecular ion peak (M+) is observed to confirm

the molecular weight.

o UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is measured using a

spectrophotometer. A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., acetonitrile or ethanol), and the absorbance is scanned over a range of

approximately 200-800 nm.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(methylsulfonyl)-10H-

phenothiazine.

General Properties

Property Value Reference
Molecular Formula C13H11NO2S:2 [31[4]
Molecular Weight 277.36 g/mol [41151[6]
Light Yellow to Green/Brown
Appearance ) [1][5]
Solid
Melting Point 154.6 - 158.0 °C [1][6]
CAS Number 23503-68-6 [3]1[4][5]

NMR Spectroscopic Data

Solvent: CDCIs, Frequency: 500 MHz

1H NMR Data[1]
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.28 d 1H Aromatic CH
7.16 S 1H Aromatic CH
7.06 d 1H Aromatic CH
7.01 t 1H Aromatic CH
6.91 d 1H Aromatic CH
6.84 t 1H Aromatic CH
6.77 S 1H Aromatic CH

13.06 | s| 3H | -SO2CH:s |

Note: A peak for the N-H proton is not explicitly reported in this dataset but is expected to

appear as a broad singlet.

13C NMR Datal[1]
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Chemical Shift (6, ppm) Assignment
142.1 Aromatic C
135.5 Aromatic C
128.0 Aromatic C
127.4 Aromatic C
126.9 Aromatic C
1231 Aromatic C
122.9 Aromatic C
119.2 Aromatic C
116.8 Aromatic C
116.2 Aromatic C
1141 Aromatic C
| 44.9 | -SO2CHs |

Infrared (IR) Spectroscopic Data

The IR spectrum of 2-(methylsulfonyl)-10H-phenothiazine is characterized by absorptions
corresponding to its key functional groups.
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Wavenumber (cm~?)

Vibration Type

Functional Group

~3350 (broad) N-H Stretch Amine (secondary)
3100-3000 C-H Stretch Aromatic
~2950 C-H Stretch Methyl (-CH3)

1300-1250 (strong)

S=0 Asymmetric Stretch

Sulfonyl (-SO2-)

1150-1120 (strong)

S=0 Symmetric Stretch

Sulfonyl (-SO2-)

1600-1450 C=C Stretch Aromatic Ring

795-820 (weak) C-H Bending (out-of-plane) Aromatic
Mass Spectrometry (MS) Data

m/z lon Notes

277.02

[M]*

Molecular ion peak
corresponding to the exact
mass of C13H11NO2S2.[3]

UV-Visible (UV-Vis) Spectroscopic Data

Specific experimental UV-Vis absorption data for 2-(methylsulfonyl)-10H-phenothiazine is

not prominently available in the reviewed literature. However, based on the parent 10H-

phenothiazine chromophore, which exhibits absorption maxima (A_max) at approximately 252

nm and 316 nm, similar absorption bands are expected for this derivative.[3] The

methylsulfonyl group, acting as an electron-withdrawing group, may cause a shift (either

hypsochromic or bathochromic) in these absorption bands. The spectrum is generally recorded

in a solvent like acetonitrile or ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(methylsulfonyl)-10H-
phenothiazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131000#spectroscopic-data-of-2-methylsulfonyl-10h-
phenothiazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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